Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a phenethylaminohexyl side chain and a methyl ester group at position 5. The compound’s structure integrates a ketone group at position 6 of the hexyl chain, which may enhance solubility and enable further functionalization.
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(2-phenylethylamino)hexyl]-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-32-23(30)18-11-12-19-20(16-18)26-24(31)27(22(19)29)15-7-3-6-10-21(28)25-14-13-17-8-4-2-5-9-17/h2,4-5,8-9,11-12,16H,3,6-7,10,13-15H2,1H3,(H,25,28)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGFKFBBUFOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazoline and Tetrahydroquinazoline Cores
The tetrahydroquinazoline core is shared with compounds such as 3-(2-{[(2-methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (), which features a methoxyphenylmethylaminoethyl substituent. Key differences include:
- Substituent Length and Complexity: The target compound’s hexyl chain with a terminal phenethylamino group provides greater conformational flexibility compared to the shorter ethyl chain in ’s analogue.
Benzodithiazine Derivatives ( and )
Compounds like Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () and its derivatives differ in core structure but share similarities in substituent patterns:
- Electron-Withdrawing Groups : Both the target compound and ’s benzodithiazine derivative include electron-withdrawing ester groups (C=O) and chloro substituents, which may influence reactivity in nucleophilic substitution reactions .
- Synthetic Yields : The benzodithiazine derivative in was synthesized in 90% yield, suggesting efficient methodologies that could be adapted for the target compound’s synthesis .
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a phenethyl substituent and ester groups with the target compound. Key contrasts include:
- Core Heterocycle : The imidazopyridine core in vs. the tetrahydroquinazoline in the target compound may lead to divergent biological activities due to differences in π-π stacking and hydrogen-bonding capabilities.
- Substituent Diversity: The nitro and cyano groups in ’s compound introduce strong electron-withdrawing effects absent in the target molecule, which could affect redox stability .
Reactivity and Pharmacological Implications
- Quinazoline vs. Benzodithiazine Reactivity : The tetrahydroquinazoline core in the target compound is more prone to oxidation and reduction reactions compared to the sulfone-containing benzodithiazine derivatives, which exhibit stability in acidic/alkaline conditions .
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